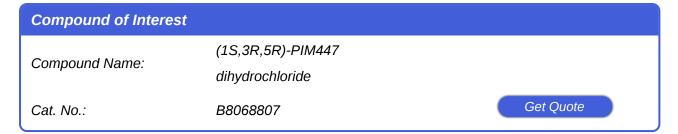


PIM447 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models

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Recent preclinical studies have validated the anti-tumor efficacy of PIM447, a pan-PIM kinase inhibitor, in various patient-derived xenograft (PDX) models of cancer. These studies, which provide a more predictive preclinical platform by retaining the characteristics of the original patient tumors, highlight the potential of PIM447 as a promising therapeutic agent, both as a monotherapy and in combination with existing standard-of-care drugs. The data underscores PIM447's mechanism of action through the inhibition of the PIM kinase family, leading to cell cycle disruption and apoptosis.

Comparative Efficacy of PIM447 in Patient-Derived Xenograft (PDX) Models

PIM447 has been evaluated in PDX models of both hematological malignancies and solid tumors, demonstrating significant anti-tumor activity. Below is a summary of key quantitative data from these studies.



Cancer Type	PDX Model	Treatment	Key Findings	Reference
Hepatoblastoma	COA67	PIM447 (7.5 μM)	- 20% reduction in CD133+ cancer stem cell population- Significant decrease in tumorsphere formation	[1][2]
Hepatoblastoma	COA67	PIM447 + Cisplatin	 Synergistic decrease in cell viability (Combination Index < 1) 	[2]
Acute Myeloid Leukemia (AML)	Blasts from AML patients	PIM447 + Venetoclax	- 60% decrease in proliferation of patient blasts	[3]

Synergy with Standard-of-Care Agents in Xenograft Models

PIM447 has shown strong synergistic effects when combined with several standard-of-care treatments in various cancer models.

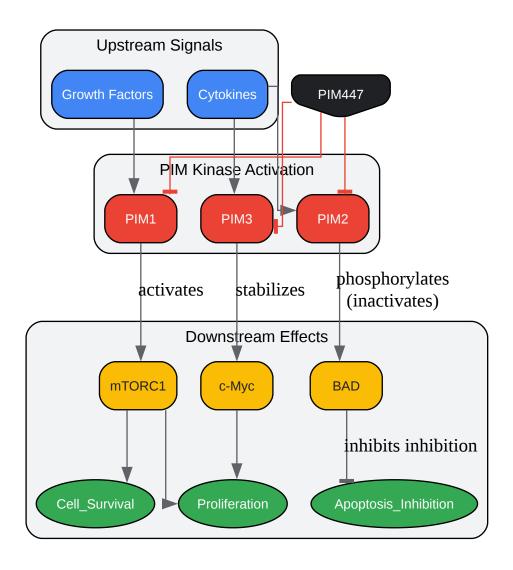


Cancer Type	Xenograft Model	Combinatio n Treatment	Combinatio n Index (CI)	Key Findings	Reference
Multiple Myeloma	Cell line- derived	PIM447 + Bortezomib + Dexamethaso ne	0.002	Very strong synergy	[4]
Multiple Myeloma	Cell line- derived	PIM447 + Lenalidomide + Dexamethaso ne	0.065	Very strong synergy	[4]
Multiple Myeloma	Cell line- derived	PIM447 + Pomalidomid e + Dexamethaso ne	0.077	Very strong synergy	[4]
Acute Myeloid Leukemia (AML)	Molm-13 cell line-derived	PIM447 + Venetoclax	Not specified	~90% increase in cell death compared to single agents	[3]

PIM Kinase Signaling Pathway and Mechanism of Action of PIM447

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4] PIM447 is a pan-PIM kinase inhibitor, meaning it blocks the activity of all three PIM isoforms. By inhibiting PIM kinases, PIM447 disrupts downstream signaling pathways, including the mTORC1 pathway, leading to cell cycle arrest and induction of apoptosis.[4]





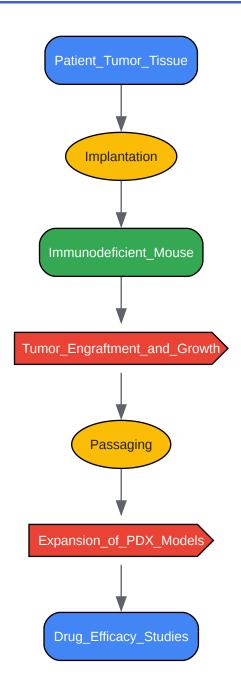
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PIM447 inhibits all three PIM kinase isoforms.

Experimental Protocols Establishment of Patient-Derived Xenograft (PDX) Models

A generalized protocol for establishing PDX models involves the direct implantation of fresh patient tumor tissue into immunodeficient mice.[5]





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Workflow for establishing PDX models.

The tumor tissue is typically minced into small fragments and subcutaneously implanted into mice.[5] For hematological malignancies like AML, patient-derived cells can be injected intravenously or directly into the bone marrow.[6] Tumor growth is monitored regularly, and once the tumors reach a specific size, they can be passaged to subsequent generations of mice for expansion and use in preclinical studies.[5]



In Vivo Anti-Tumor Efficacy Studies in PDX Models

For efficacy studies, tumor-bearing mice are randomized into control and treatment groups. PIM447 is typically administered orally.[4] Key parameters measured include tumor volume, body weight (to monitor toxicity), and survival.

Hepatoblastoma PDX Model (COA67) Study Protocol:

- Cell Culture: COA67 PDX tumors were dissociated into single-cell suspensions and maintained in specialized media.[1]
- Viability and Proliferation Assays: Cells were treated with increasing concentrations of PIM447, and viability was assessed using alamarBlue assay, while proliferation was measured with the CellTiter 96 assay.[1]
- Apoptosis Assay: Apoptosis was evaluated by Annexin V staining and flow cytometry after treatment with PIM447.[1]
- In Vivo Studies: While the provided text focuses on in vitro results with the PDX-derived cells, a typical in vivo study would involve implanting COA67 tumor fragments into immunodeficient mice, followed by treatment with PIM447 once tumors are established.

Acute Myeloid Leukemia (AML) Xenograft Model Study Protocol:

- Animal Model: Leukemic NSG mice bearing Molm-13-GFP AML cells were used.[3]
- Treatment Regimen: Mice received daily intraperitoneal injections of PIM447 (2mg/kg) for 5 days.[3]
- Efficacy Evaluation: The percentage of AML cells in the bone marrow, peripheral blood, and spleen was determined to assess treatment efficacy.[3]

Conclusion

The available data from patient-derived xenograft and other preclinical models strongly support the continued investigation of PIM447 as a potent anti-tumor agent. Its efficacy as a single agent in certain contexts and its strong synergistic potential with standard-of-care therapies in hematological malignancies and solid tumors warrant further clinical development. The use of



PDX models will continue to be crucial in elucidating the full therapeutic potential of PIM447 and identifying patient populations most likely to benefit from this targeted therapy.

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